An In-Depth Technical Guide to N,N-Dimethyl-¹³C₂-formamide for Advanced Research Applications
An In-Depth Technical Guide to N,N-Dimethyl-¹³C₂-formamide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Solvent, a Precise Analytical Tool
N,N-Dimethylformamide (DMF) is a ubiquitous polar aprotic solvent, valued for its high boiling point and miscibility with water and a wide range of organic liquids.[1] Its utility spans numerous industries, from the production of acrylic fibers and plastics to its role as a reagent and catalyst in complex organic syntheses, such as the Vilsmeier-Haack reaction.[1][2] However, for the discerning scientist engaged in quantitative analysis and mechanistic studies, the unlabeled molecule presents limitations. This guide focuses on a specialized isotopic variant: N,N-Dimethyl-¹³C₂-formamide . By replacing the naturally occurring ¹²C atoms of both methyl groups with the stable, heavier ¹³C isotope, this molecule transforms from a simple solvent into a high-fidelity tool for sensitive and accurate analytical measurements.
This technical guide, written from the perspective of a Senior Application Scientist, will provide an in-depth exploration of N,N-Dimethyl-¹³C₂-formamide. We will delve into its fundamental properties, explore its critical applications in mass spectrometry and nuclear magnetic resonance spectroscopy, and provide detailed, field-proven protocols to empower researchers in their experimental design and execution.
Core Properties of N,N-Dimethyl-¹³C₂-formamide
The defining characteristic of N,N-Dimethyl-¹³C₂-formamide is its isotopic enrichment. This seemingly subtle modification has profound implications for its analytical applications, while its fundamental physicochemical properties remain largely identical to its unlabeled counterpart.
| Property | Value | Reference |
| Chemical Formula | HCON(¹³CH₃)₂ | [] |
| Molecular Weight | 75.08 g/mol | [] |
| CAS Number | 117880-10-1 | [] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 153 °C | [] |
| Melting Point | -61 °C | [] |
| Density | ~0.970 g/mL at 25 °C | [] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [] |
Applications in Quantitative Mass Spectrometry: The Gold Standard Internal Standard
A primary and critical application of N,N-Dimethyl-¹³C₂-formamide is its use as an internal standard (IS) in quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The principle of isotope dilution mass spectrometry (IDMS) relies on the addition of a known quantity of an isotopically labeled version of the analyte to a sample.[4] Because the labeled standard is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability. By measuring the ratio of the analyte to the internal standard, highly accurate and precise quantification can be achieved.[4][5]
Why ¹³C-Labeling is Superior for LC-MS/MS
While deuterium (²H) labeled standards are also used, ¹³C-labeled compounds like N,N-Dimethyl-¹³C₂-formamide offer a distinct advantage. Deuterated compounds can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated analogs.[5] In high-resolution chromatography systems, this can lead to the analyte and internal standard eluting at slightly different times, potentially exposing them to different matrix effects and compromising the accuracy of the measurement.[5] In contrast, ¹³C-labeled standards have virtually identical chromatographic behavior to the unlabeled analyte, ensuring co-elution and optimal correction for matrix effects.[5]
Figure 1: Workflow for quantitative analysis of DMF using N,N-Dimethyl-¹³C₂-formamide as an internal standard.
Experimental Protocol: Quantification of Residual DMF in a Pharmaceutical Active Pharmaceutical Ingredient (API) by LC-MS/MS
This protocol provides a robust method for the determination of residual N,N-Dimethylformamide in a pharmaceutical API, a common requirement in drug development and manufacturing to ensure product safety.
1. Materials and Reagents:
-
N,N-Dimethyl-¹³C₂-formamide (≥99% isotopic purity)
-
N,N-Dimethylformamide (unlabeled, analytical standard grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
API sample
2. Preparation of Standards and Solutions:
-
Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of N,N-Dimethyl-¹³C₂-formamide and dissolve in 100 mL of methanol.
-
IS Working Solution (1 µg/mL): Dilute the IS stock solution 1:100 with methanol.
-
Unlabeled DMF Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of unlabeled DMF and dissolve in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the unlabeled DMF stock solution and a fixed volume of the IS working solution into methanol to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL of unlabeled DMF, with a constant IS concentration of 100 ng/mL.
3. Sample Preparation:
-
Accurately weigh approximately 100 mg of the API sample into a 10 mL volumetric flask.
-
Add 1 mL of the IS working solution (1 µg/mL).
-
Dissolve and dilute to the mark with methanol.
-
Vortex for 1 minute to ensure complete dissolution and mixing.
-
Filter the sample through a 0.22 µm syringe filter into an LC autosampler vial.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from other potential impurities. A starting condition of 5% B held for 0.5 minutes, followed by a linear ramp to 95% B over 3 minutes, hold at 95% B for 1 minute, and then return to initial conditions and equilibrate for 1.5 minutes is a good starting point.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Ion Source Parameters: Optimize source parameters (e.g., spray voltage, source temperature, gas flows) for maximum signal intensity of DMF.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Unlabeled DMF: Precursor ion (Q1) m/z 74.1 → Product ion (Q3) m/z 44.1 (corresponding to [M+H]⁺ → [C₂H₆N]⁺).
-
N,N-Dimethyl-¹³C₂-formamide (IS): Precursor ion (Q1) m/z 76.1 → Product ion (Q3) m/z 46.1 (corresponding to [M+H]⁺ → [¹³C₂H₆N]⁺).
-
Optimize collision energies for each transition.
-
5. Data Analysis:
-
Integrate the peak areas for both the unlabeled DMF and the ¹³C₂-labeled IS MRM transitions.
-
Calculate the peak area ratio (unlabeled DMF / IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled DMF in the calibration standards.
-
Determine the concentration of DMF in the API sample by interpolating its peak area ratio from the calibration curve.
Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the ¹³C label in N,N-Dimethyl-¹³C₂-formamide provides a powerful tool for mechanistic and metabolic studies using NMR spectroscopy.
Probing Reaction Mechanisms
In organic synthesis, DMF can act not only as a solvent but also as a reactant, for instance, as a source of a dimethylamino group or a formyl group.[6] By using N,N-Dimethyl-¹³C₂-formamide, the fate of the methyl groups can be unambiguously traced throughout a reaction sequence using ¹³C NMR. This allows for the elucidation of complex reaction mechanisms, identification of intermediates, and differentiation between competing pathways.
A key feature of the ¹H NMR spectrum of DMF is the presence of two distinct signals for the two methyl groups at room temperature. This is due to the partial double bond character of the C-N bond, which restricts rotation and makes the two methyl groups chemically non-equivalent. One methyl group is cis to the carbonyl oxygen, and the other is trans. Upon heating, the rate of rotation increases, and the two signals broaden and eventually coalesce into a single peak. When using ¹³C-labeled DMF, these distinct environments can be observed in the ¹³C NMR spectrum, providing a clear spectroscopic handle to monitor reactions involving the dimethylamino moiety.
Figure 2: Effect of temperature on the ¹³C NMR spectrum of N,N-Dimethyl-¹³C₂-formamide.
Metabolic Fate and Flux Analysis
While less common than labeled glucose or amino acids, labeled DMF can be used in specialized metabolic studies. For instance, in organisms that can metabolize DMF, N,N-Dimethyl-¹³C₂-formamide can be used as a tracer to follow the metabolic fate of the dimethylamino group.[7] The main metabolic pathway of DMF involves the hydroxylation of a methyl group to form N-(hydroxymethyl)-N-methylformamide.[7] By using the ¹³C₂-labeled variant and analyzing metabolites by LC-MS or NMR, researchers can quantify the flux through this and other potential metabolic pathways.[1][8]
Synthesis of N,N-Dimethyl-¹³C₂-formamide
While commercially available, understanding the synthesis of N,N-Dimethyl-¹³C₂-formamide can be valuable for researchers considering custom synthesis or needing to understand potential impurities. A common route involves the reaction of formamide with a ¹³C-labeled methylating agent, such as ¹³C-methyl iodide.
A general approach involves the N-alkylation of formamide with two equivalents of a ¹³C-labeled methyl halide (e.g., ¹³CH₃I) in the presence of a base.[9]
Illustrative Synthesis Route:
-
Deprotonation of Formamide: Formamide is treated with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., THF) to generate the formamide anion.
-
First N-methylation: The formamide anion is reacted with one equivalent of ¹³C-methyl iodide to form N-(¹³C-methyl)formamide.
-
Second N-methylation: The resulting N-(¹³C-methyl)formamide is deprotonated with a second equivalent of a strong base and then reacted with a second equivalent of ¹³C-methyl iodide to yield N,N-Dimethyl-¹³C₂-formamide.
-
Purification: The final product is purified by distillation or chromatography.
Conclusion: A Versatile Tool for Modern Analytical Challenges
N,N-Dimethyl-¹³C₂-formamide is far more than an isotopically labeled solvent. It is a precision tool that enables researchers to achieve higher levels of accuracy and certainty in their analytical measurements and to gain deeper insights into complex chemical and biological processes. Its primary role as a "gold standard" internal standard in LC-MS/MS provides a self-validating system for robust quantification, particularly in regulated environments like the pharmaceutical industry. Furthermore, its application in NMR spectroscopy offers an unambiguous way to trace reaction pathways and study metabolic fate. As analytical challenges become more complex and the demand for high-quality, reproducible data increases, the strategic use of isotopically labeled compounds like N,N-Dimethyl-¹³C₂-formamide will continue to be an indispensable part of the modern researcher's toolkit.
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